molecular formula C4H4O4 B13859330 (2S)-4-Oxo-2-oxetanecarboxylic Acid

(2S)-4-Oxo-2-oxetanecarboxylic Acid

Cat. No.: B13859330
M. Wt: 116.07 g/mol
InChI Key: ROTWZASRXNRBGI-REOHCLBHSA-N
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Description

(2S)-4-Oxo-2-oxetanecarboxylic Acid is a unique organic compound characterized by its four-membered oxetane ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Oxo-2-oxetanecarboxylic Acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of β-keto esters using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the formation of the oxetane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Oxo-2-oxetanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to more stable structures.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation are commonly employed.

Major Products

The major products formed from these reactions include various oxetane derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-4-Oxo-2-oxetanecarboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-4-Oxo-2-oxetanecarboxylic Acid exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Hydroxyoctanoic Acid: Similar in structure but with a hydroxy group instead of an oxetane ring.

    Dimethyl Sulfoxide (DMSO): An organosulfur compound with different functional groups but used in similar applications.

Uniqueness

(2S)-4-Oxo-2-oxetanecarboxylic Acid is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C4H4O4

Molecular Weight

116.07 g/mol

IUPAC Name

(2S)-4-oxooxetane-2-carboxylic acid

InChI

InChI=1S/C4H4O4/c5-3-1-2(8-3)4(6)7/h2H,1H2,(H,6,7)/t2-/m0/s1

InChI Key

ROTWZASRXNRBGI-REOHCLBHSA-N

Isomeric SMILES

C1[C@H](OC1=O)C(=O)O

Canonical SMILES

C1C(OC1=O)C(=O)O

Origin of Product

United States

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